4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoic acid
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Overview
Description
4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Alkylation: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Formation of the Butanoic Acid Moiety: The final step involves the formation of the 4-oxobutanoic acid moiety, which can be achieved through a series of reactions including esterification, hydrolysis, and oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, 4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoic acid could be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved would be specific to the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
6-Fluoroquinoline: A fluorinated derivative of quinoline.
2-Methylquinoline: A methylated derivative of quinoline.
Uniqueness
4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoic acid is unique due to the combination of fluorine, methyl, and butanoic acid moieties on the quinoline core. This unique structure could impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
6204-88-2 |
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Molecular Formula |
C14H16FNO3 |
Molecular Weight |
265.28 g/mol |
IUPAC Name |
4-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H16FNO3/c1-9-2-3-10-8-11(15)4-5-12(10)16(9)13(17)6-7-14(18)19/h4-5,8-9H,2-3,6-7H2,1H3,(H,18,19) |
InChI Key |
GESDDMICWLUQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CCC(=O)O)C=CC(=C2)F |
Origin of Product |
United States |
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